molecular formula C19H27NS B1609003 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene CAS No. 92444-14-9

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene

Cat. No. B1609003
CAS RN: 92444-14-9
M. Wt: 301.5 g/mol
InChI Key: STLICVZWECVJDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene” is a chemical compound with the formula C19H27NS. Its molecular weight is 301.489 .


Molecular Structure Analysis

The molecular structure of this compound consists of 19 carbon atoms, 27 hydrogen atoms, and one each of sulfur and nitrogen .

Scientific Research Applications

Dielectric and Structural Studies

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene, known as 6CHBT, has been extensively studied for its dielectric properties. Urban and Würflinger (1992) investigated its dielectric behavior under various pressures, frequencies, and temperatures, revealing marked differences in the dielectric properties of its nematic phases compared to similar substances, suggesting varying degrees of molecular association (Urban & Würflinger, 1992). Additionally, Szaleniec et al. (2009) conducted a theoretical study on 6CHBT, focusing on its molecular properties and spectral characteristics, which provided insights into its polar nature and interaction energies between dimers (Szaleniec, Tokarz-Sobieraj & Witko, 2009).

Nonlinear Dielectric Properties

Kędziora, Jadżyn, and Hellemans (2002) explored the nonlinear dielectric spectra of 6CHBT in benzene solutions. Their findings indicated critical-like behavior, which can be interpreted in terms of the reorientation of pseudonematic domains in the solutions studied (Kędziora, Jadżyn & Hellemans, 2002).

Influence of Doping with Magnetic Particles

The effects of doping 6CHBT with magnetic particles were investigated by Kopčanský et al. (2008). They found that the shape and size of the magnetic particles significantly influenced the magnetic Fréedericksz transition in the 6CHBT liquid crystal (Kopčanský et al., 2008).

Ultrasonic Measurements

Balcerzak (2005) measured the absorption and velocity of ultrasonic longitudinal waves in 6CHBT, noting a sharp maximum in ultrasonic absorption near the nematic-isotropic phase transition, contributing to understanding its thermodynamic properties (Balcerzak, 2005).

Self-Assembling Dynamics

Jadżyn, Czechowski, and Déjardin (2008) studied the linear and nonlinear dielectric relaxation spectra of 6CHBT, revealing insights into the equilibrium between molecules in pseudo-nematic domains formed in the prenematic region (Jadżyn, Czechowski & Déjardin, 2008).

Dispersion in Binary Mixtures

with Ionic LiquidSrivastava et al. (2015) conducted dispersion studies of 6CHBT in binary mixtures with an ionic liquid. Their findings showed significant changes in droplet size and nematic director orientation in the presence of electric signals, suggesting potential applications in device development (Srivastava, Singh, Dhar & Singh, 2015).

Molecular Order Investigations

Lobo et al. (2014) used static and Proton Encoded Local Field NMR experiments to study the orientational order of 6CHBT in its nematic phase. This provided valuable data on the molecular ordering behavior over the entire nematic range (Lobo, Phani Kumar, Narasimhaswamy & Mandal, 2014).

Dimerization and Pairing Studies

Research by Dbrowski et al. (1988) used neutron quasielastic scattering to study molecular reorientation in 6CHBT, providing insights into molecular pairing and dimerization in liquid crystal mixtures (Dbrowski, Janik, Janik & Otnes, 1988).

properties

IUPAC Name

1-(4-hexylcyclohexyl)-4-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NS/c1-2-3-4-5-6-16-7-9-17(10-8-16)18-11-13-19(14-12-18)20-15-21/h11-14,16-17H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLICVZWECVJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CCC(CC1)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392603
Record name 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

92444-14-9
Record name 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
Reactant of Route 2
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
Reactant of Route 3
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
Reactant of Route 4
Reactant of Route 4
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
Reactant of Route 5
Reactant of Route 5
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene
Reactant of Route 6
Reactant of Route 6
1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.